molecular formula C10H14O2 B8285081 1-Prop-2-ynyl-cyclobutanecarboxylic acid ethyl ester

1-Prop-2-ynyl-cyclobutanecarboxylic acid ethyl ester

Cat. No. B8285081
M. Wt: 166.22 g/mol
InChI Key: SLJCPWIELSAPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07253192B2

Procedure details

In analogy to the procedure described in example 24C], reaction of ethyl cyclobutanecarboxylate and propargyl bromide gave the title compound as brown liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:4][CH2:3][CH2:2]1.[CH2:10](Br)[C:11]#[CH:12]>>[CH2:8]([O:7][C:5]([C:1]1([CH2:12][C:11]#[CH:10])[CH2:4][CH2:3][CH2:2]1)=[O:6])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CCC1)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.